molecular formula C25H26ClN5 B11318307 7-(4-Benzylpiperazin-1-yl)-2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine

7-(4-Benzylpiperazin-1-yl)-2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B11318307
M. Wt: 432.0 g/mol
InChI Key: KRTMOAYDJYYCHQ-UHFFFAOYSA-N
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Description

7-(4-Benzylpiperazin-1-yl)-2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzylpiperazine moiety, a chlorophenyl group, and a dimethylpyrazolo[1,5-a]pyrimidine core, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Benzylpiperazin-1-yl)-2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the pyrazolo[1,5-a]pyrimidine core.

    Attachment of the benzylpiperazine moiety: This can be done through a nucleophilic substitution reaction where benzylpiperazine is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(4-Benzylpiperazin-1-yl)-2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group or the benzylpiperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups to the compound.

Scientific Research Applications

7-(4-Benzylpiperazin-1-yl)-2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 7-(4-Benzylpiperazin-1-yl)-2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the core structure and may have similar biological activities.

    Benzylpiperazine derivatives: Compounds with the benzylpiperazine moiety can exhibit similar pharmacological properties.

    Chlorophenyl derivatives: These compounds may have comparable chemical reactivity and biological effects.

Uniqueness

7-(4-Benzylpiperazin-1-yl)-2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine is unique due to the combination of its structural features, which contribute to its distinct chemical properties and potential applications. The presence of the benzylpiperazine moiety, chlorophenyl group, and dimethylpyrazolo[1,5-a]pyrimidine core makes it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C25H26ClN5

Molecular Weight

432.0 g/mol

IUPAC Name

7-(4-benzylpiperazin-1-yl)-2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C25H26ClN5/c1-18-15-23(30-13-11-29(12-14-30)17-20-7-4-3-5-8-20)31-25(27-18)19(2)24(28-31)21-9-6-10-22(26)16-21/h3-10,15-16H,11-14,17H2,1-2H3

InChI Key

KRTMOAYDJYYCHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C5=CC(=CC=C5)Cl)C

Origin of Product

United States

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